GPCR Interaction Fingerprint: Selective Engagement of NPSR1 and PTH1R
According to the GLASS curated GPCR–ligand interaction database, 1-[(E)-(4-chlorophenyl)methyleneamino]-3-phenyl-urea is reported to interact with two human GPCRs: the neuropeptide S receptor (NPSR1, UniProt Q6W5P4) and the parathyroid hormone/parathyroid hormone‑related peptide receptor (PTH1R, UniProt Q03431) [1]. In contrast, the closely related unsubstituted benzaldehyde N‑phenylsemicarbazone and the 4‑methoxybenzaldehyde N‑phenylsemicarbazone are not documented as ligands for these receptors in the same database [2]. This differential engagement profile provides a quantifiable selectivity criterion for researchers targeting NPSR1‑ or PTH1R‑mediated pathways.
| Evidence Dimension | GPCR target engagement (presence/absence in curated database) |
|---|---|
| Target Compound Data | Interaction with NPSR1 (GLASS ID 1304) and PTH1R (GLASS ID 463116) |
| Comparator Or Baseline | Unsubstituted benzaldehyde N‑phenylsemicarbazone (no recorded GPCR interactions); 4‑methoxybenzaldehyde N‑phenylsemicarbazone (no recorded GPCR interactions) |
| Quantified Difference | Two distinct GPCR targets exclusively associated with the 4‑chloro analog in the GLASS database |
| Conditions | GLASS text‑mined and manually curated GPCR–ligand interaction database (Homo sapiens) |
Why This Matters
For laboratories screening against NPSR1 or PTH1R, the 4‑chloro analog offers a verified starting point while the unsubstituted and 4‑methoxy analogs lack documented target engagement, reducing the risk of false negatives in primary screens.
- [1] GLASS Database: 4‑chlorobenzaldehyde N‑phenylsemicarbazone (IUPAC: 1-[(E)-(4-chlorophenyl)methylideneamino]-3‑phenylurea). Zhang Lab, University of Michigan. https://zhanggroup.org/GLASS/ligand.cgi?id=ABYDHFCNXZFOEE-MHWRWJLKSA-N View Source
- [2] GLASS Database: Search for benzaldehyde N‑phenylsemicarbazone and 4‑methoxybenzaldehyde N‑phenylsemicarbazone (no GPCR interaction records). Zhang Lab, University of Michigan. View Source
